molecular formula C8H13BrF2O B13326622 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane

Cat. No.: B13326622
M. Wt: 243.09 g/mol
InChI Key: JBPBPQZZBWJPEV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a difluoromethoxy group

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane typically involves the bromination of a cyclohexane derivative followed by the introduction of the difluoromethoxy group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, while the difluoromethoxy group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane can be compared with similar compounds such as:

    1-(Bromomethyl)-3-fluorocyclohexane: This compound has a similar structure but with a single fluorine atom, leading to different reactivity and applications.

    1-(Bromomethyl)-4-methoxycyclohexane:

The uniqueness of this compound lies in the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and stability compared to its analogs.

Properties

Molecular Formula

C8H13BrF2O

Molecular Weight

243.09 g/mol

IUPAC Name

1-(bromomethyl)-4-(difluoromethoxy)cyclohexane

InChI

InChI=1S/C8H13BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h6-8H,1-5H2

InChI Key

JBPBPQZZBWJPEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CBr)OC(F)F

Origin of Product

United States

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